1-[4-(3-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]-1H-1,2,3-benzotriazole -

1-[4-(3-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]-1H-1,2,3-benzotriazole

Catalog Number: EVT-4615686
CAS Number:
Molecular Formula: C18H12F3N5O
Molecular Weight: 371.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1-(3,4-Dimethylphenyl)-4-phenyl-5-trifluoromethyl-1H-1,2,3-triazole (C17H14F3N3)

Compound Description: This compound is a 1,4-diaryl-5-trifluoromethyl-1H-1,2,3-triazole. Its structure was determined by X-ray crystallography and compared to J147 [N-(2,4-dimethylphenyl)-2,2,2-trifluoro-N'-(3-methoxybenzylidene)acetohydrazide], a potential drug for treating Alzheimer's disease. []

Relevance: This compound shares the core structure of a 1,2,3-triazole ring with a 5-trifluoromethyl substitution with 1-[4-(3-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]-1H-1,2,3-benzotriazole. Both compounds also feature an aromatic ring at the N1 position of the triazole ring. []

1-(3,4-Dimethylphenyl)-4-(3-methoxyphenyl)-5-trifluoromethyl-1H-1,2,3-triazole (C18H16F3N3O)

Compound Description: This is another 1,4-diaryl-5-trifluoromethyl-1H-1,2,3-triazole derivative with its structure determined by X-ray crystallography. It is structurally similar to the previously mentioned C17H14F3N3 but includes a 3-methoxy substitution on the phenyl ring at the N4 position of the triazole. []

Relevance: This compound shares the 1,2,3-triazole ring with a 5-trifluoromethyl substitution and an aromatic ring at the N1 position with 1-[4-(3-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]-1H-1,2,3-benzotriazole. The 3-methoxyphenyl group at the N4 position is similar to the 3-methoxyphenyl group attached to the pyrimidine ring in the target compound. []

1-(3,4-Dimethylphenyl)-4-(4-methoxyphenyl)-5-trifluoromethyl-1H-1,2,3-triazole (C18H16F3N3O)

Compound Description: This compound, also a 1,4-diaryl-5-trifluoromethyl-1H-1,2,3-triazole, differs from the previous (C18H16F3N3O) by having the methoxy substitution at the para position of the phenyl ring at the N4 position. Its structure was determined by X-ray crystallography. []

Relevance: Similar to the previous two compounds, this compound shares the 1,2,3-triazole ring with a 5-trifluoromethyl substitution and an aromatic ring at the N1 position with 1-[4-(3-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]-1H-1,2,3-benzotriazole. Although the methoxy group is at the para position, it still highlights the structural relevance of methoxy-substituted phenyl rings in this class of compounds. []

1-(2,4-Dimethylphenyl)-4-(4-methoxyphenyl)-5-trifluoromethyl-1H-1,2,3-triazole (C18H16F3N3O)

Compound Description: This 1,4-diaryl-5-trifluoromethyl-1H-1,2,3-triazole is structurally similar to the previous compound but has the methyl substitutions at the 2 and 4 positions on the phenyl ring at the N1 position. Its structure was determined by X-ray crystallography, and B3LYP/6-311++G(d,p) calculations revealed that its minimum energy conformation closely resembles that of J147. []

Relevance: This compound, with its 1,2,3-triazole ring, 5-trifluoromethyl substitution, and aryl groups at the N1 and N4 positions, exemplifies the core structural features shared with 1-[4-(3-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]-1H-1,2,3-benzotriazole. It highlights the consistent presence of these features across various derivatives related to J147. []

1-[2,4-Bis(trifluoromethyl)phenyl]-4-(3-methoxyphenyl)-5-trifluoromethyl-1H-1,2,3-triazole (C18H10F9N3O)

Compound Description: This compound, another 1,4-diaryl-5-trifluoromethyl-1H-1,2,3-triazole derivative, has two trifluoromethyl substitutions at the 2 and 4 positions of the phenyl ring at the N1 position. Its structure was determined by X-ray crystallography. []

Relevance: The presence of the 1,2,3-triazole ring, 5-trifluoromethyl group, and the 3-methoxyphenyl substituent at the N4 position connects this compound structurally to 1-[4-(3-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]-1H-1,2,3-benzotriazole. The additional trifluoromethyl substitutions on the phenyl ring at the N1 position further demonstrate the variability within this class of compounds. []

1-(3,4-Dimethoxyphenyl)-4-(3,4-dimethoxyphenyl)-5-trifluoromethyl-1H-1,2,3-triazole (C19H18F3N3O4)

Compound Description: This 1,4-diaryl-5-trifluoromethyl-1H-1,2,3-triazole is characterized by two methoxy substitutions on both phenyl rings at the N1 and N4 positions. Its structure was determined by X-ray crystallography. []

Relevance: This compound shares the 1,2,3-triazole core, the 5-trifluoromethyl group, and the presence of methoxy-substituted phenyl rings with 1-[4-(3-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]-1H-1,2,3-benzotriazole. The presence of multiple methoxy groups highlights their potential importance in the biological activity of these compounds. []

3-[4-(3,4-Dimethoxyphenyl)-5-(trifluoromethyl)-1H-1,2,3-triazol-1-yl]phenol (C17H14F3N3O3)

Compound Description: This compound features a 1,2,3-triazole ring with a 5-trifluoromethyl substitution, a 3,4-dimethoxyphenyl group at the N4 position, and a phenol group at the N1 position. Its structure was determined by X-ray crystallography. []

Relevance: This compound shares the 1,2,3-triazole ring, 5-trifluoromethyl substitution, and the 3,4-dimethoxyphenyl group at the N4 position with 1-[4-(3-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]-1H-1,2,3-benzotriazole, highlighting the recurring presence of these structural motifs. []

5-(2-Fluoro-3-methoxyphenyl)-1-(2-fluoro-6-(trifluoromethyl)benzyl)-6-methylpyrimidine-2,4(1H,3H)-dione (C20H15F5N2O3)

Compound Description: This compound has a pyrimidine-2,4(1H,3H)-dione core with a 2-fluoro-3-methoxyphenyl substituent at position 5 and a 2-fluoro-6-(trifluoromethyl)benzyl substituent at position 1. Its crystal structure was determined at 170K. []

Relevance: This compound highlights the structural relevance of pyrimidine rings and trifluoromethyl groups to 1-[4-(3-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]-1H-1,2,3-benzotriazole. Both compounds feature a pyrimidine ring with a trifluoromethyl substituent and a 3-methoxyphenyl group. While the target compound has these groups directly linked via the 1,2,3-triazole moiety, this compound demonstrates that these structural elements can be combined in various ways while maintaining potential biological activity. []

1-(4-Methoxyphenyl)-5-methyl-N'-(2-oxoindolin-3-ylidene)-1H-1,2,3-triazole-4-carbohydrazide (MAC)

Compound Description: This compound is a carbohydrazide derivative featuring a 1,2,3-triazole ring with a 4-methoxyphenyl group at the N1 position. It was studied for its anticancer potential through computational approaches, including docking to the anaplastic lymphoma kinase (ALK) protein. []

Relevance: This compound demonstrates the use of 1,2,3-triazole rings with a 4-methoxyphenyl substituent, similar to 1-[4-(3-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]-1H-1,2,3-benzotriazole. Though the target compound has a 3-methoxy substitution and is linked to a pyrimidine ring, the presence of similar structural elements suggests potential shared pathways of biological activity. []

(S)-(2-Fluoro-3-(trifluoromethyl)phenyl)(1-(5-fluoropyrimidin-2-yl)-6-methyl-1,4,6,7-tetrahydro-5H-[1,2,3]triazolo[4,5-c]pyridin-5-yl)methanone (Compound 29)

Compound Description: This compound is a complex structure featuring a [, , ]triazolo[4,5-c]pyridine core, a 5-fluoropyrimidin-2-yl substituent at the N1 position of the triazole ring, and a 2-fluoro-3-(trifluoromethyl)phenyl group attached via a methanone linkage. It was identified as a P2X7 antagonist with potent receptor occupancy in rats. []

Relevance: Though structurally more complex, this compound shares the presence of a trifluoromethyl group, a fluorinated pyrimidine ring, and a 1,2,3-triazole ring with 1-[4-(3-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]-1H-1,2,3-benzotriazole. These shared features highlight the potential for these compounds to interact with similar biological targets. []

(S)-(3-Fluoro-2-(trifluoromethyl)pyridin-4-yl)(1-(5-fluoropyrimidin-2-yl)-6-methyl-1,4,6,7-tetrahydro-5H-[1,2,3]triazolo[4,5-c]pyridin-5-yl)methanone (Compound 35)

Compound Description: This compound is structurally similar to the previously mentioned Compound 29 but features a 3-fluoro-2-(trifluoromethyl)pyridin-4-yl group instead of the phenyl group. It was also identified as a potent P2X7 antagonist with good solubility and tolerability, making it a clinical candidate for mood disorders. []

Relevance: This compound, like Compound 29, shares the presence of a trifluoromethyl group, a fluorinated pyrimidine ring, and a 1,2,3-triazole ring with 1-[4-(3-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]-1H-1,2,3-benzotriazole. These shared structural elements suggest a potential for similar biological activity despite differences in the overall structure. []

4-(1-Benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-6-(3-methoxyphenyl)pyrimidin-2-amine (C21H20N6O)

Compound Description: This compound contains a pyrimidine ring with a 1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl substituent at position 4 and a 3-methoxyphenyl group at position 6. It was synthesized and characterized by various methods, including X-ray crystallography and DFT calculations, and was also tested for antibacterial activity. []

Relevance: This compound shares the key structural features of 1-[4-(3-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]-1H-1,2,3-benzotriazole, including the presence of a 1,2,3-triazole ring, a pyrimidine ring, and a 3-methoxyphenyl substituent. While the target compound has a trifluoromethyl group on the pyrimidine ring, this compound features a methyl group on the triazole ring. This close structural similarity highlights the diverse ways in which these core elements can be combined in potentially bioactive molecules. []

2-Amino-6-[1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-4-phenylpyridine-3-carbonitrile

Compound Description: This compound contains a pyridine ring substituted with an amino group at position 2, a 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl substituent at position 6, and a phenyl group at position 4. Its structure was established by X-ray diffraction. []

Relevance: This compound shares the core structure of a 1,2,3-triazole ring with a 4-methoxyphenyl substituent at the N1 position and a methyl group at the C5 position with 1-[4-(3-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]-1H-1,2,3-benzotriazole. While the target compound is connected to a pyrimidine ring, this compound demonstrates that similar triazole-based structures can be incorporated into other heterocyclic systems. []

6-(1-Benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-4-(2-methoxyphenyl)-3,4-dihydropyrimidine-2(1H)-thione

Compound Description: This compound features a dihydropyrimidine-2(1H)-thione ring with a 1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl substituent at position 6 and a 2-methoxyphenyl group at position 4. Its structure was determined by X-ray crystallography, and the crystal packing analysis revealed supramolecular interactions involving the triazole and pyrimidine rings. []

Relevance: The presence of the 1,2,3-triazole ring, the pyrimidine ring, and the methoxyphenyl group links this compound structurally to 1-[4-(3-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]-1H-1,2,3-benzotriazole. While the target compound has a trifluoromethyl group on the pyrimidine ring and a 3-methoxyphenyl substituent, this compound features a thione group on the pyrimidine and a 2-methoxyphenyl group. Despite these differences, the shared core structures indicate a potential for common biological activity. []

(E)-1-(Aylideneamino)-6-(4-methoxyphenyl)-2-oxo-4-(trifluoromethyl)-1,2-dihydropyridine-3-carbonitrile Derivatives

Compound Description: This series of compounds is based on a 1,2-dihydropyridine-3-carbonitrile core with a 4-methoxyphenyl substituent at position 6 and a trifluoromethyl group at position 4. They were synthesized using a simple and facile method. []

Relevance: This series of compounds shares the 4-methoxyphenyl group and trifluoromethyl substitution with 1-[4-(3-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]-1H-1,2,3-benzotriazole. While the target compound utilizes a pyrimidine ring, these compounds highlight the use of these substituents on a dihydropyridine core, demonstrating the potential versatility of these structural features in medicinal chemistry. []

1,5-Bis(4-methoxyphenyl)-3-(4-methyl-1,2,3-thiadiazol-5-yl)pentane-1,5-dione (C22H22N2O4S)

Compound Description: This compound features a pentane-1,5-dione core with two 4-methoxyphenyl substituents at positions 1 and 5 and a 4-methyl-1,2,3-thiadiazol-5-yl group at position 3. It was synthesized and characterized, including by X-ray diffraction. Preliminary biological tests showed that it possessed fungicidal activity. []

Relevance: This compound highlights the structural relevance of methoxyphenyl substituents, similar to those found in 1-[4-(3-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]-1H-1,2,3-benzotriazole. Although the core structure differs, this compound demonstrates the potential biological activity of compounds containing methoxyphenyl groups, suggesting that these groups may play a role in the activity of the target compound as well. []

methanone

Compound Description: This compound contains a pyrazolo[3,4-b]pyridine core with a 2-methoxyphenyl substituent at position 4, a trifluoromethyl group at position 6, a phenyl group at the N1 position, and a thiophen-2-yl group attached via a methanone linkage. Its structure was determined by X-ray crystallography. []

Relevance: This compound shares the presence of a trifluoromethyl group and a methoxyphenyl substituent with 1-[4-(3-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]-1H-1,2,3-benzotriazole. While the target compound features a 3-methoxyphenyl group and a pyrimidine ring, this compound demonstrates the use of a 2-methoxyphenyl group and a pyrazolo[3,4-b]pyridine core. This structural similarity suggests a potential for shared pharmacological properties between these compounds. []

2-(Methylthio)-4-(1,2,3-triazol-1-yl)methyl-6-(trifluoromethyl)pyrimidines

Compound Description: This series of compounds features a pyrimidine ring with a methylthio group at position 2, a trifluoromethyl group at position 6, and a (1,2,3-triazol-1-yl)methyl substituent at position 4. They were synthesized using a novel and efficient method based on a stepwise approach starting from 5-bromo-1,1,1-trifluoro-4-methoxypent-3-en-2-one. []

Relevance: These compounds highlight the structural relevance of trifluoromethyl-substituted pyrimidines and 1,2,3-triazole moieties to 1-[4-(3-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]-1H-1,2,3-benzotriazole. While the target compound features a benzotriazole fused to the pyrimidine, this series of compounds demonstrates that a variety of 1,2,3-triazole derivatives can be linked to the pyrimidine ring while potentially retaining biological activity. []

(2E)-1-{1-[2,3-dichloro-6-methyl-5-(trifluoromethyl)phenyl]-5-methyl-1H-1,2,3-triazol-4-yl}-3-aryl prop-2-en-1-one (5a–k)

Compound Description: This series of compounds is characterized by a chalcone backbone, with a 1-[2,3-dichloro-6-methyl-5-(trifluoromethyl)phenyl]-5-methyl-1H-1,2,3-triazol-4-yl group at position 1. These compounds were synthesized via a Claisen–Schmidt condensation reaction and were screened for their antimicrobial, antioxidant, and anticancer activities. []

Relevance: The presence of the 1,2,3-triazole ring and a trifluoromethyl group on the aromatic ring attached to the triazole directly links these compounds to 1-[4-(3-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]-1H-1,2,3-benzotriazole. Though the target compound features a benzotriazole fused to a pyrimidine ring, these chalcone derivatives demonstrate the potential biological activity of trifluoromethyl-substituted triazole-containing compounds. []

(2E)-1-{1-[2,3-dichloro-6-methyl-5-(trifluoromethyl)phenyl]-5-methyl-1H-1,2,3-triazol-4-yl}-3-(1,3-diaryl-1H-pyrazol-4-yl)prop-2-en-1-one (6a–e)

Compound Description: This series of compounds features a chalcone backbone with a 1-[2,3-dichloro-6-methyl-5-(trifluoromethyl)phenyl]-5-methyl-1H-1,2,3-triazol-4-yl substituent at position 1 and a 1,3-diaryl-1H-pyrazol-4-yl group at position 3. They were synthesized via a Claisen–Schmidt condensation reaction and screened for their antimicrobial, antioxidant, and anticancer activities. []

Relevance: Similar to the previous series (5a-k), these compounds share the 1,2,3-triazole ring and a trifluoromethyl group on the aromatic ring attached to the triazole with 1-[4-(3-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]-1H-1,2,3-benzotriazole. The presence of a pyrazole ring further highlights the structural diversity within this class of compounds and their potential for a wide range of biological activities. []

1,2,3-Triazole/Isoxazole-Functionalized Imidazo[4,5-b]pyridin-2(3H)-one Derivatives (7 and 8)

Compound Description: This series of compounds features an imidazo[4,5-b]pyridin-2(3H)-one core functionalized with either a 1,2,3-triazole or an isoxazole ring. These derivatives were synthesized in a multi-step process and screened for their antimicrobial and anticancer activities. []

Relevance: While not directly containing the same core structure as 1-[4-(3-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]-1H-1,2,3-benzotriazole, these compounds highlight the use of 1,2,3-triazole rings in constructing potentially bioactive molecules. Their activity against microbes and cancer cells suggests that the triazole moiety plays a role in their biological activity, hinting at a similar potential role in the target compound. []

4-(4-Methoxyphenyl)-3-methyl-1-(2-picolyl)-1H-1,2,3-triazolium hexafluorophosphate(V) (2b)

Compound Description: This compound features a 1,2,3-triazolium ring with a 4-methoxyphenyl substituent at the N4 position, a methyl group at the C3 position, and a 2-picolyl group at the N1 position. It was found to be highly cytotoxic for HeLa cells and displayed high cell-type-dependent cytotoxicity against different tumor cells. This compound was more cytotoxic against tumor cells than normal cells, with a high therapeutic index. []

Relevance: This compound demonstrates the use of 1,2,3-triazolium rings with a 4-methoxyphenyl substituent, similar to 1-[4-(3-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]-1H-1,2,3-benzotriazole, which has a 1,2,3-benzotriazole ring. Although the target compound does not have a quaternary nitrogen, this compound suggests that incorporating a positively charged nitrogen into the structure may confer anticancer properties. []

N2-Aryl-1,2,3-triazoles

Compound Description: This class of compounds features an aryl group substituted at the N2 position of the 1,2,3-triazole ring. N2-aryl-1,2,3-triazoles are found in various biologically active compounds, including an orexin receptor antagonist (MK4305), JAK kinase inhibitors, and 2,3-oxidosqualene cyclase inhibitors. []

Relevance: These compounds highlight the significance of the N2 position of the 1,2,3-triazole ring in achieving specific biological activities. While 1-[4-(3-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]-1H-1,2,3-benzotriazole is substituted at the N1 position, the presence of the 1,2,3-triazole ring suggests that exploring N2-substituted derivatives of the target compound could be valuable in discovering new biological activities. []

1-(1H-1,2,3-Benzotriazol-1-yl)-2-(4-methoxyphenyl)ethanone

Compound Description: This compound features a 1H-1,2,3-benzotriazole ring connected to a 2-(4-methoxyphenyl)ethanone moiety. Its structure was determined by X-ray crystallography, revealing a dihedral angle between the benzotriazole and benzene rings. []

Relevance: This compound shares the core structure of a 1H-1,2,3-benzotriazole ring with 1-[4-(3-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]-1H-1,2,3-benzotriazole. It demonstrates the incorporation of a benzotriazole ring into a larger molecular framework, highlighting its potential as a building block for diverse chemical structures. []

1H-(Pyrazol-1-ylmethyl)-1,2,3-benzotriazole Tungsten Carbonyl Derivatives

Compound Description: This class of compounds consists of tungsten carbonyl complexes where 1H-(pyrazol-1-ylmethyl)-1,2,3-benzotriazole acts as a monodentate ligand through the N3 atom of the benzotriazole ring. These complexes were synthesized and characterized, including by X-ray crystallography. []

Relevance: These complexes demonstrate the coordination chemistry of benzotriazole derivatives, specifically highlighting the ability of the N3 atom of 1H-(pyrazol-1-ylmethyl)-1,2,3-benzotriazole to coordinate to a metal center. This information provides insights into potential interactions of 1-[4-(3-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]-1H-1,2,3-benzotriazole with metallic species, which could be relevant for understanding its biological activity or potential applications in materials science. []

3-morpholin-4-yl-1-(4-nitrophenyl)-5,6-dihydro-1H-pyridin-2-one (1)

Compound Description: This compound is a key intermediate in the synthesis of many biologically active compounds, including those with potential as anticancer agents. It was synthesized from cyclopentanone oxime and 1-fluoro-4-nitrobenzene in a multi-step procedure. []

Relevance: While not directly structurally related to 1-[4-(3-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]-1H-1,2,3-benzotriazole, this compound highlights the broad potential of heterocyclic compounds, particularly those containing nitrogen, to serve as building blocks for biologically active molecules. This underscores the significance of exploring the chemical space around 1-[4-(3-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]-1H-1,2,3-benzotriazole for potential therapeutic applications. []

Properties

Product Name

1-[4-(3-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]-1H-1,2,3-benzotriazole

IUPAC Name

1-[4-(3-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]benzotriazole

Molecular Formula

C18H12F3N5O

Molecular Weight

371.3 g/mol

InChI

InChI=1S/C18H12F3N5O/c1-27-12-6-4-5-11(9-12)14-10-16(18(19,20)21)23-17(22-14)26-15-8-3-2-7-13(15)24-25-26/h2-10H,1H3

InChI Key

RAOISCHDIWVGMN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=CC(=NC(=N2)N3C4=CC=CC=C4N=N3)C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.